

A Technical Guide to the Chemical Properties of Thalidomide-O-PEG5-Acid

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Compound of Interest

Compound Name: *Thalidomide-O-PEG5-Acid*

Cat. No.: *B15500154*

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Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **Thalidomide-O-PEG5-Acid**, a bifunctional molecule integral to the advancement of Proteolysis Targeting Chimeras (PROTACs). As a linker molecule, it facilitates the connection between a target protein ligand and an E3 ubiquitin ligase ligand, thereby enabling the targeted degradation of specific proteins. A thorough understanding of its chemical characteristics is paramount for the rational design and successful synthesis of novel PROTAC-based therapeutics.

Core Chemical and Physical Properties

Thalidomide-O-PEG5-Acid is a derivative of thalidomide featuring a polyethylene glycol (PEG) linker terminating in a carboxylic acid. This structure allows for its conjugation to other molecules, typically via amide bond formation. The PEG linker enhances the solubility and stability of the resulting PROTAC molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Thalidomide-O-PEG5-Acid**.

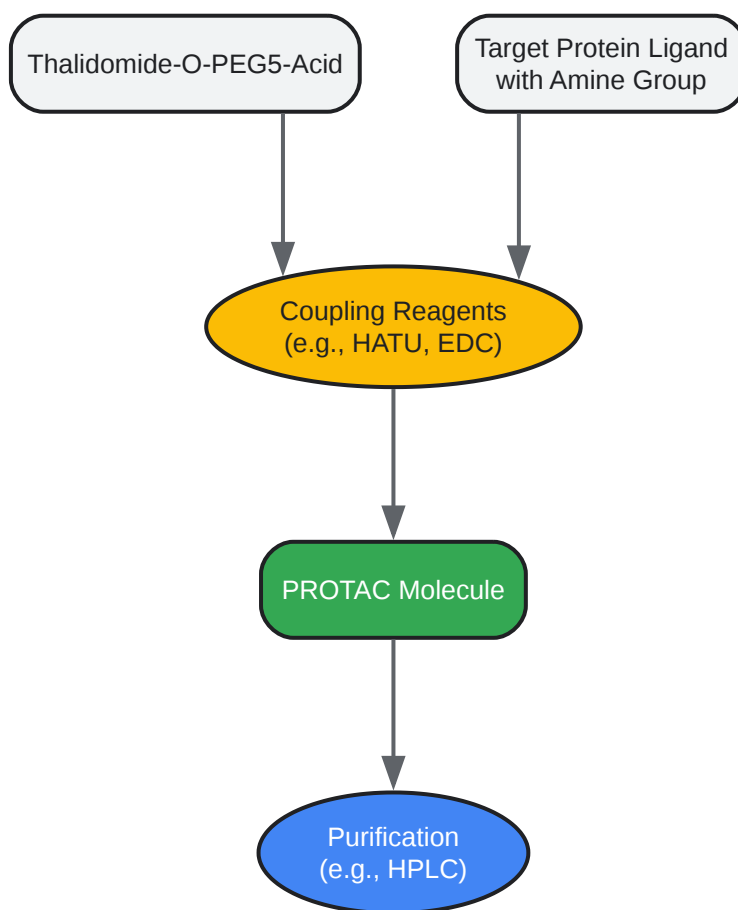
Property	Value	Source
CAS Number	2353563-48-9	[1]
Molecular Formula	C ₂₆ H ₃₄ N ₂ O ₁₂	[1][2]
Molecular Weight	566.56 g/mol	[1][2]
Appearance	White to off-white solid	
Purity	≥95% (typically analyzed by HPLC)	[2]
Solubility	Soluble in water, DMSO, DCM, and DMF	[3]
Storage Conditions	Store at -20°C for long-term stability	[1]

Experimental Protocols

The following sections detail the standard methodologies for the characterization of **Thalidomide-O-PEG5-Acid** and similar compounds, ensuring their purity and structural integrity for research and development applications.

Synthesis Workflow

The synthesis of PROTACs utilizing **Thalidomide-O-PEG5-Acid** typically involves the coupling of the terminal carboxylic acid with a primary or secondary amine on the target protein ligand.



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Caption: General workflow for the synthesis of a PROTAC using **Thalidomide-O-PEG5-Acid**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of **Thalidomide-O-PEG5-Acid**.

Methodology:

- Instrument: Agilent 1100 HPLC system or equivalent.
- Column: Develosil ODS UG-5 (150 mm x 4.6 mm, 5 µm particle size) or a similar C18 reversed-phase column[4].

- Mobile Phase: A gradient of acetonitrile in 0.01M potassium dihydrogen orthophosphate buffer or water with 0.1% formic acid[4]. A typical starting condition is 80:20 buffer:acetonitrile[4].
- Flow Rate: 0.7-1.0 mL/min[4].
- Detection: UV absorbance at 220 nm or 297 nm[4].
- Injection Volume: 10-20 μ L.
- Data Analysis: The purity is determined by the peak area percentage of the main component.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of **Thalidomide-O-PEG5-Acid**.

Methodology:

- Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI mode is typically used for thalidomide derivatives.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 μ g/mL).
- Data Acquisition: Full scan mode to detect the $[M+H]^+$ ion. For **Thalidomide-O-PEG5-Acid**, the expected m/z would be approximately 567.56.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of **Thalidomide-O-PEG5-Acid**.

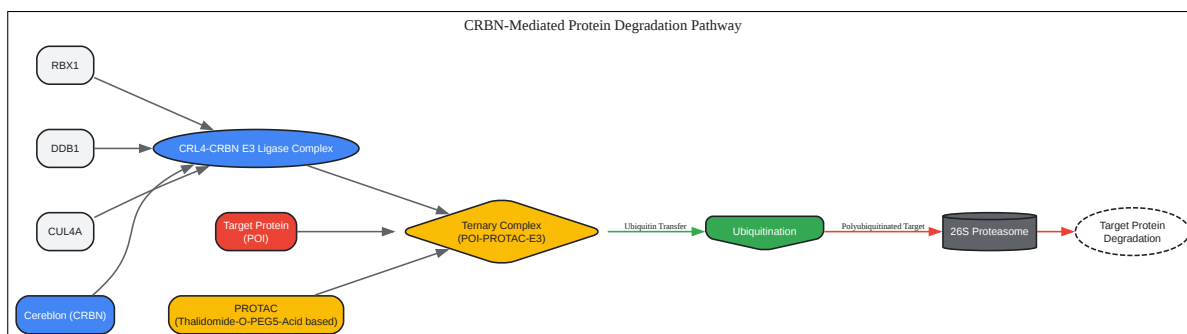
Methodology:

- Instrument: 400 MHz or 500 MHz NMR spectrometer.

- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR: Provides information on the number and environment of protons. Expected signals would include those from the thalidomide moiety, the PEG linker (typically a broad multiplet around 3.6 ppm), and the terminal acid group.
- ^{13}C NMR: Provides information on the carbon skeleton of the molecule. Specific chemical shifts would correspond to the carbonyl groups of the thalidomide, the carbons of the aromatic ring, and the repeating ethylene glycol units of the PEG chain[5].

Signaling Pathway: Mechanism of Action

Thalidomide-O-PEG5-Acid functions as the E3 ligase-recruiting component of a PROTAC. It binds to Cereblon (CRBN), a substrate receptor of the Cullin 4A (CUL4A) E3 ubiquitin ligase complex. This binding event initiates a cascade that leads to the degradation of the target protein.



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Caption: The signaling pathway of targeted protein degradation mediated by a Thalidomide-based PROTAC.

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